Diphenyltin oxide
Overview
Description
Diphenyltin oxide, also known as oxodiphenyltin, is an organotin compound with the chemical formula (C6H5)2SnO. It is a white powder that is primarily used in various industrial and research applications. The compound is known for its stability and unique chemical properties, making it a valuable reagent in synthetic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of diphenyltin dichloride with water or a base such as sodium hydroxide. The reaction typically proceeds as follows:
(C6H5)2SnCl2+H2O→(C6H5)2SnO+2HCl
Alternatively, this compound can be prepared by the hydrolysis of diphenyltin dichloride in the presence of a base:
(C6H5)2SnCl2+2NaOH→(C6H5)2SnO+2NaCl+H2O
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of high-purity reagents and controlled reaction environments to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Diphenyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tin dioxide, while reduction can produce diphenyltin hydride .
Scientific Research Applications
Diphenyltin oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organotin compounds and as a catalyst in organic reactions.
Biology: this compound has been studied for its potential biological activities, including its effects on cancer cell lines.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism by which diphenyltin oxide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cell function and viability. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin oxide
- Dimethyltin oxide
- Triphenyltin oxide
Uniqueness
Diphenyltin oxide is unique due to its specific chemical structure and properties. Compared to other organotin oxides, it offers distinct reactivity and stability, making it suitable for specialized applications in synthetic chemistry and material science. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
IUPAC Name |
oxo(diphenyl)tin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPWQRIBARKZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315500 | |
Record name | Oxodiphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2273-51-0, 31671-16-6 | |
Record name | Oxodiphenylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2273-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxodiphenylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyltin oxide polymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2273-51-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxodiphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxodiphenylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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